
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a phenyl group through a penta-2,4-dien-1-one chain. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one typically involves the aldol condensation of furan-2-carbaldehyde (furfural) with acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an alcoholic solvent like methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Furan-2-yl)-1-phenylpentan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
Uniqueness
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific structure, which combines a furan ring with a phenyl group through a conjugated penta-2,4-dien-1-one chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H |
Clé InChI |
QQNBODTUWUYURK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


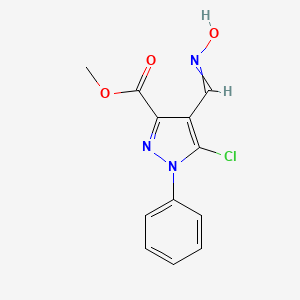
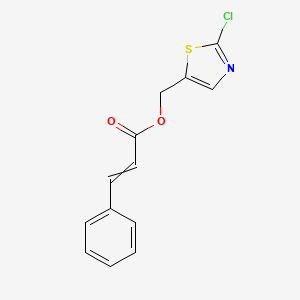
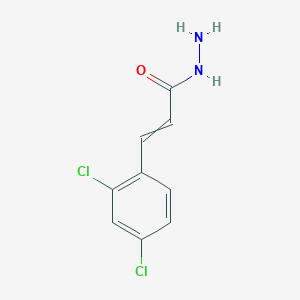
![2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)
![2-[4-(tert-Butyl)phenyl]pyrrole](/img/structure/B11725074.png)
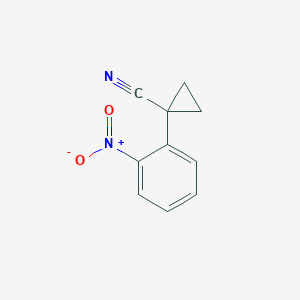
![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
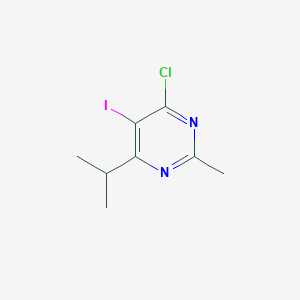
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
